Cas no 1544920-08-2 (5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde)
![5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1544920-08-2x500.png)
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-725479
- 5-[methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde
- 1544920-08-2
- AKOS021058555
- 2-Thiophenecarboxaldehyde, 5-[methyl(tetrahydro-3-furanyl)amino]-
- 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde
-
- インチ: 1S/C10H13NO2S/c1-11(8-4-5-13-7-8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3
- InChIKey: APBHVZXDSXTYPJ-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC=C1N(C)C1COCC1
計算された属性
- せいみつぶんしりょう: 211.06669983g/mol
- どういたいしつりょう: 211.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 57.8Ų
じっけんとくせい
- 密度みつど: 1.285±0.06 g/cm3(Predicted)
- ふってん: 376.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 1.94±0.20(Predicted)
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725479-1.0g |
5-[methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde |
1544920-08-2 | 1g |
$0.0 | 2023-06-07 |
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehydeに関する追加情報
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde (CAS No. 1544920-08-2)
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde, identified by the CAS registry number CAS No. 1544920-08-2, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The structure of this compound features a thiophene ring substituted with a carbaldehyde group at the 2-position and a methyl(oxolan-3-yl)amino group at the 5-position, making it a valuable molecule for both fundamental research and practical applications.
The synthesis of 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for industrial applications.
One of the most notable properties of this compound is its electronic behavior. The thiophene ring, being an aromatic heterocycle, exhibits π-conjugation, which significantly influences the compound's optical and electrical properties. The presence of the carbaldehyde group introduces additional functionality, such as reactivity towards nucleophilic addition reactions, while the methyl(oxolan-3-yl)amino group enhances solubility and stability under certain conditions. These characteristics make 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde a promising candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices.
In recent studies, this compound has been investigated for its potential in drug design. The thiophene moiety is known to exhibit bioactivity in various biological systems, and the substitution pattern in this molecule allows for fine-tuning of pharmacokinetic properties. Researchers have explored its interactions with biological targets, such as enzymes and receptors, to assess its suitability as a lead compound for therapeutic agents. Preliminary results suggest that this molecule may possess anti-inflammatory and antioxidant properties, warranting further investigation.
The application of computational chemistry tools has also played a pivotal role in understanding the behavior of 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde. Density functional theory (DFT) calculations have provided insights into its electronic structure, molecular orbitals, and reactivity patterns. These computational studies have complemented experimental findings, enabling researchers to predict the compound's behavior under different conditions and design experiments accordingly.
In terms of environmental impact, this compound has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it undergoes moderate biodegradation under aerobic conditions, with minimal toxicity to aquatic organisms at environmentally relevant concentrations. These findings are crucial for assessing its safety profile and ensuring responsible use in industrial settings.
Looking ahead, ongoing research is focused on expanding the scope of applications for 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde. Potential areas of exploration include its use as a building block for more complex molecular architectures, such as polymers and dendrimers, as well as its integration into nanotechnology-based systems. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new opportunities for this versatile compound.
In conclusion, 5-[Methyl(oxolan-3-y1l)amino]thiophene--carbaldehyde, with its unique structural features and promising properties, continues to be a focal point in scientific research. As advancements in synthetic methods, computational modeling, and application development proceed, this compound is poised to make significant contributions across diverse fields. Its continued exploration will undoubtedly yield novel insights and innovations that benefit both academia and industry.
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